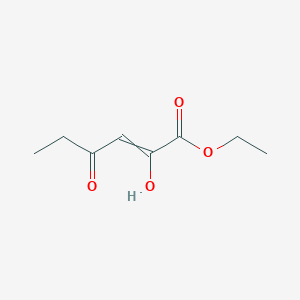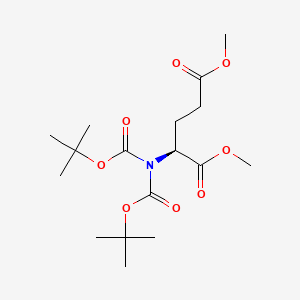
di-methyl N,N-di-boc-glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-methyl N,N-di-boc-glutamate is a derivative of glutamic acid, a naturally occurring amino acid. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms and two methyl groups on the carboxyl groups. The Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-methyl N,N-di-boc-glutamate typically involves the protection of the amino group of glutamic acid with Boc groups, followed by esterification of the carboxyl groups with methyl groups. The process can be summarized as follows:
Protection of the Amino Group: The amino group of glutamic acid is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms N,N-di-boc-glutamate.
Esterification: The carboxyl groups of N,N-di-boc-glutamate are then esterified using methanol and a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Di-methyl N,N-di-boc-glutamate undergoes various chemical reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Hydrolysis: The ester groups can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Deprotection: Free amine derivatives.
Hydrolysis: Glutamic acid derivatives.
Substitution: Substituted glutamate derivatives.
科学的研究の応用
Di-methyl N,N-di-boc-glutamate is used in various scientific research applications, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.
Biological Studies: It is used in studies involving amino acid metabolism and enzyme mechanisms.
Industrial Applications: It is used in the production of biodegradable polymers and other materials.
作用機序
The mechanism of action of di-methyl N,N-di-boc-glutamate involves the protection and deprotection of functional groups during chemical synthesis. The Boc groups protect the amino functionalities, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical reactions.
類似化合物との比較
Similar Compounds
N,N-di-boc-glutamate: Similar structure but without the methyl ester groups.
Di-methyl glutamate: Similar structure but without the Boc protecting groups.
N-boc-glutamate: Contains only one Boc group.
Uniqueness
Di-methyl N,N-di-boc-glutamate is unique due to the presence of both Boc protecting groups and methyl ester groups, which provide dual protection and increased stability during chemical reactions. This makes it a valuable intermediate in organic synthesis and peptide chemistry.
特性
分子式 |
C17H29NO8 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
dimethyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
InChI |
InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3/t11-/m0/s1 |
InChIキー |
HBLHIKXVNJAQQJ-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


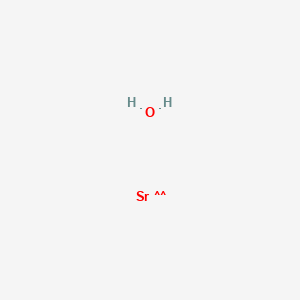
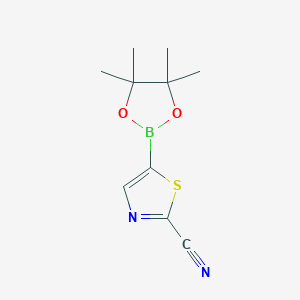
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)

![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)

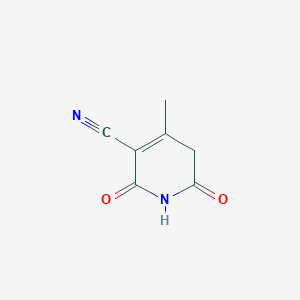
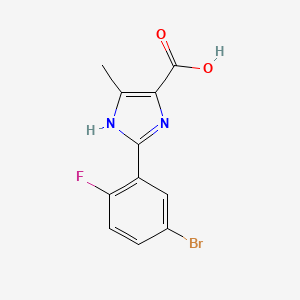
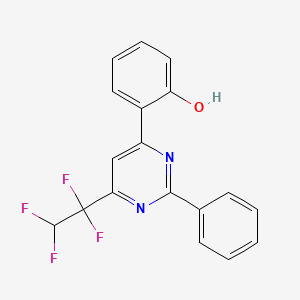
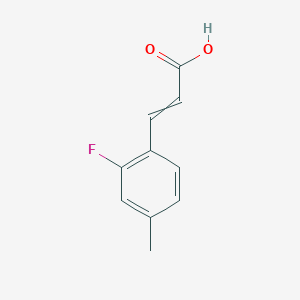
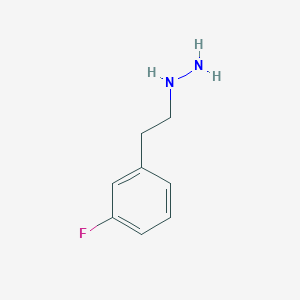
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
